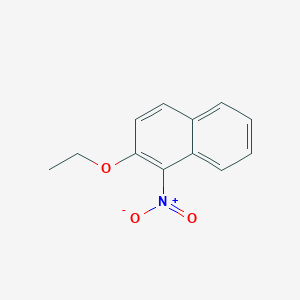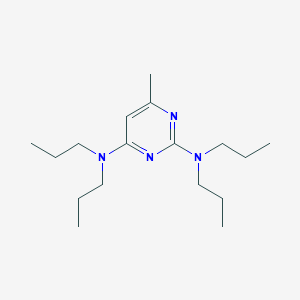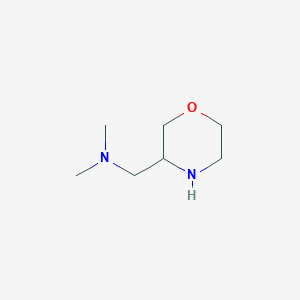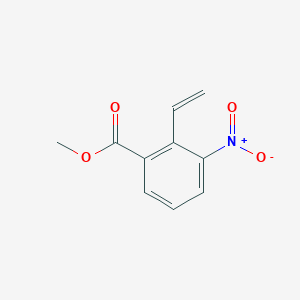
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-((tert-butoxycarbonyl)amino)nicotinate” is a chemical compound with the IUPAC name “methyl 6- [ (tert-butoxycarbonyl)amino]nicotinate”. It has the InChI code "1S/C12H16N2O4/c1-12 (2,3)18-11 (16)14-9-6-5-8 (7-13-9)10 (15)17-4/h5-7H,1-4H3, (H,13,14,16)" .
Molecular Structure Analysis
“Methyl 6-((tert-butoxycarbonyl)amino)nicotinate” has a molecular formula of C12H16N2O4. Its average mass is 252.266 Da and its monoisotopic mass is 252.111008 Da .Applications De Recherche Scientifique
Nicotinamide and Its Derivatives in Therapeutic Applications
Therapeutic Applications and Safety Evaluation
Nicotinamide, a derivative of nicotinic acid, is used in high doses for therapeutic applications, including the potential prevention of Type I diabetes mellitus. Its safety, based on a literature review, suggests a wide therapeutic index, with reversible hepatotoxicity at very high doses and minor liver enzyme abnormalities at doses used for diabetes prevention. There is no evidence of teratogenicity or oncogenicity in humans, indicating its potential for safe long-term use under supervision (Knip et al., 2000).
Antioxidant and Environmental Presence
Synthetic phenolic antioxidants (SPAs), including derivatives of nicotinic acid like BHT and DBP, are used in various products for oxidative reaction retardation. Recent studies highlight their environmental occurrence, human exposure, and potential toxicity, emphasizing the need for future research on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Metabolic and Toxicological Implications
Methylglyoxal, a metabolite affected by derivatives of nicotinic acid, has been studied for its role in metabolism and toxicity across various species. It affects energy production, free radical generation, and cell viability, with implications for understanding diseases and environmental risks (Kalapos, 1999).
Biomarker Potential in Cancer Diagnosis
Nicotinamide N-methyltransferase (NNMT), a key enzyme in the metabolism of nicotinamide, shows overexpression in several cancers. Its levels correlate with prognostic parameters and survival rates, suggesting its potential as a biomarker for early detection and prognosis of urological cancers (Campagna et al., 2021).
Mécanisme D'action
Safety and Hazards
“Methyl 6-((tert-butoxycarbonyl)amino)nicotinate” is labeled with the GHS07 pictogram. The hazard statement is H302, indicating that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-6-5-8(7-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMRKCRGUHPQLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377349 |
Source


|
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate | |
CAS RN |
144186-11-8 |
Source


|
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

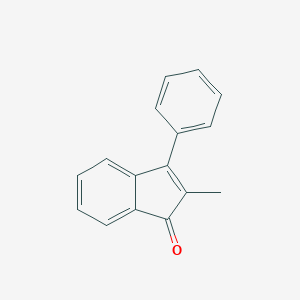
![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)
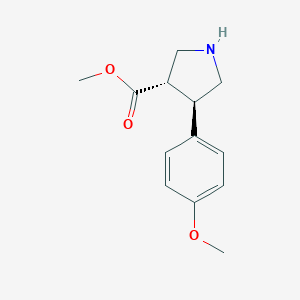
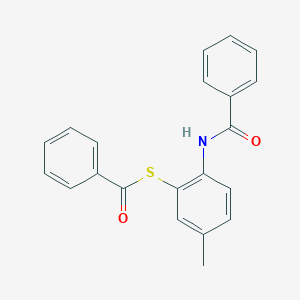
![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)

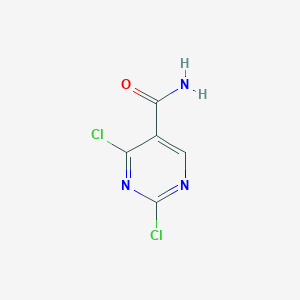
![N-Cbz-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B172023.png)
![1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B172027.png)
